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Compound of Interest

Compound Name: Pirodavir

Cat. No.: B1678457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Pirodavir (R-77975), a potent, broad-spectrum antipicornaviral agent.

The information is intended to support research and development efforts in the field of antiviral

drug discovery.

Chemical Structure and Identifiers
Pirodavir is a substituted phenoxy-pyridazinamine derivative.[1] Its chemical structure is

characterized by a central piperidinyl-ethoxy-benzoic acid ethyl ester moiety linked to a 6-

methyl-pyridazinyl group.

Table 1: Chemical Identifiers for Pirodavir
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Identifier Value Source(s)

IUPAC Name

ethyl 4-[2-[1-(6-

methylpyridazin-3-yl)piperidin-

4-yl]ethoxy]benzoate

DrugBank Online

Synonyms R-77975, R 77975
MedChemExpress, DrugBank

Online

CAS Number 124436-59-5 MedChemExpress

Molecular Formula C₂₁H₂₇N₃O₃ MedChemExpress

SMILES

CCOC(=O)C1=CC=C(OCCC2

CCN(CC2)C2=CC=C(C)N=N2)

C=C1

DrugBank Online

InChI

InChI=1S/C21H27N3O3/c1-3-

26-21(25)18-5-7-19(8-6-18)27-

15-12-17-10-13-24(14-11-

17)20-9-4-16(2)22-23-20/h4-

9,17H,3,10-15H2,1-2H3

Physicochemical Properties
The physicochemical properties of Pirodavir are crucial for its formulation, delivery, and

pharmacokinetic profile. While experimentally determined data is limited, a combination of

reported values and predicted properties are summarized below.

Table 2: Physicochemical Properties of Pirodavir
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Property Value Source(s)

Molecular Weight 369.46 g/mol MedChemExpress

Melting Point 124-125 °C

pKa (Strongest Basic) 4.41 (Predicted) DrugBank Online

logP 4.49 (Predicted) DrugBank Online

Water Solubility 0.0682 mg/mL (Predicted) DrugBank Online

Solubility in Organic Solvents

Soluble in DMSO (10 mg/mL

with ultrasonic), slightly soluble

in chloroform and methanol.

Soluble in formulations of 10%

DMSO/40% PEG300/5%

Tween-80/45% Saline (≥ 1

mg/mL), 10% DMSO/90%

(20% SBE-β-CD in Saline) (≥ 1

mg/mL), and 10% DMSO/90%

Corn Oil (≥ 1 mg/mL).

MedChemExpress

Appearance Light yellow to yellow solid MedChemExpress

Antiviral Activity and Mechanism of Action
Pirodavir is a potent inhibitor of a broad range of picornaviruses, including a majority of human

rhinovirus (HRV) serotypes and various enteroviruses.[1][2][3]

Spectrum of Antiviral Activity
Pirodavir demonstrates high activity against both major (group B) and minor (group A) receptor

groups of human rhinoviruses.[1][2] It is also effective against several enteroviruses, such as

poliovirus, coxsackievirus, and echovirus.[1]

Table 3: In Vitro Antiviral Activity of Pirodavir
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Virus Assay Type
Activity
Metric

Value Cell Line Source(s)

Human

Rhinovirus

(80 of 100

serotypes)

MIC MIC

0.064 µg/mL

(for 80% of

serotypes)

Not Specified

Human

Rhinovirus 2

(HRV-2)

Virus Yield

Reduction
IC₉₀ 2.3 nM KB [3]

Human

Rhinovirus

(59% of

serotypes/isol

ates)

Not Specified IC₅₀ <100 nM Not Specified
MedChemEx

press

Enteroviruses

(16 types)
Not Specified IC₈₀ 1.3 µg/mL Not Specified

MedChemEx

press,[3]

Enterovirus

71 (EV71)
Not Specified IC₅₀ 5,420 nM Not Specified

MedChemEx

press

Poliovirus MIC MIC
0.025-0.27

µg/mL
Not Specified

Coxsackievir

us
MIC MIC

0.018-8.5

µg/mL
Not Specified

Echovirus MIC MIC
0.019-1.3

µg/mL
Not Specified

Mechanism of Action: Capsid Binding
Pirodavir's mechanism of action involves binding to the viral capsid, specifically within a

hydrophobic pocket located in the VP1 capsid protein.[1][4] This binding stabilizes the capsid,

thereby inhibiting critical early events in the viral replication cycle, such as attachment to host

cells, entry, and/or uncoating (the release of the viral RNA genome into the cytoplasm).[1] The

exact step that is inhibited can be serotype-dependent.[1]
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Pirodavir's mechanism of action as a capsid binder.

Experimental Protocols
Detailed methodologies for key assays used to characterize the antiviral activity of Pirodavir
are provided below. These protocols are synthesized from multiple sources to provide a

comprehensive guide.

Cytopathic Effect (CPE) Inhibition Assay (Neutral Red
Uptake)
This assay determines the ability of a compound to protect cells from the virus-induced cell

death (cytopathic effect).
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Materials:

HeLa or other susceptible cell lines

96-well cell culture plates

Cell culture medium (e.g., MEM with 2% FBS)

Picornavirus stock

Pirodavir stock solution (in DMSO)

Neutral Red solution (0.033% in PBS)

Fixative solution (e.g., 10% formalin in PBS)

Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

Microplate reader (540 nm)

Procedure:

Cell Seeding: Seed HeLa cells into 96-well plates at a density that will form a confluent

monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).[5] Incubate at 37°C in a 5%

CO₂ incubator.[5]

Compound Dilution: Prepare serial dilutions of Pirodavir in cell culture medium.

Infection and Treatment:

Aspirate the growth medium from the confluent cell monolayers.

Add the diluted Pirodavir to the wells in triplicate.

Include cell control (no virus, no compound), virus control (virus, no compound), and

compound toxicity control (compound, no virus) wells.

Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells

except the cell control and compound toxicity control wells.
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Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-

35°C for many rhinoviruses) in a 5% CO₂ incubator for a period sufficient to observe 80-

100% CPE in the virus control wells (typically 3-5 days).[6]

Neutral Red Staining:

Aspirate the medium from the wells.

Add 100 µL of Neutral Red solution to each well and incubate for 2 hours at 37°C to allow

for dye uptake by viable cells.[7]

Aspirate the Neutral Red solution and wash the cells gently with PBS.[7]

Dye Solubilization and Measurement:

Add 150 µL of the solubilization solution to each well to extract the dye from the cells.

Measure the optical density (OD) at 540 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability compared to the cell control and

determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀)

using regression analysis.
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Workflow for the CPE Inhibition Assay.
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Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the

presence of the antiviral compound.

Materials:

Susceptible cell line grown in 24- or 48-well plates

Picornavirus stock

Pirodavir stock solution

Cell culture medium

Materials for virus titration (e.g., plaque assay)

Procedure:

Cell Culture and Infection:

Seed cells in multi-well plates to form a confluent monolayer.

Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure nearly all

cells are infected.

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

Compound Treatment: Add fresh medium containing serial dilutions of Pirodavir to the

infected cells.

Incubation: Incubate the plates for a single viral replication cycle (typically 8-24 hours).

Virus Harvest:

After incubation, subject the plates to three cycles of freezing and thawing to release the

progeny virus.

Collect the cell lysates containing the virus.
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Virus Titer Determination:

Determine the virus titer in each sample using a plaque assay or TCID₅₀ assay on fresh

cell monolayers.[8]

Data Analysis: Calculate the log₁₀ reduction in virus yield for each compound concentration

compared to the untreated virus control. The IC₉₀ is the concentration of the compound that

causes a 90% (1-log₁₀) reduction in virus yield.[3]

Capsid Thermal Stability Assay
This assay assesses the ability of a compound to stabilize the viral capsid against heat-induced

denaturation.

Materials:

Purified picornavirus preparation

Pirodavir stock solution

Phosphate-buffered saline (PBS) or other suitable buffer

Thermal cycler or water bath with a precise temperature gradient

Equipment for determining viral infectivity (plaque assay) or capsid integrity (e.g., specific

antibodies for ELISA or dot blot)

Procedure:

Compound Incubation:

Mix the purified virus with a fixed concentration of Pirodavir or a vehicle control.

Incubate the mixture at room temperature for 15-30 minutes to allow for compound

binding.

Heat Treatment:
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Expose the virus-compound mixtures to a range of temperatures for a short period (e.g., 2

minutes at temperatures from 37°C to 57°C).[4]

Immediately cool the samples on ice to prevent further denaturation.

Assessment of Viral Infectivity/Integrity:

Determine the remaining infectious virus titer in each sample using a plaque assay.

Alternatively, assess capsid integrity using methods like dot blotting with antibodies that

recognize intact versus disassembled capsids.

Data Analysis: Compare the temperature at which a significant loss of infectivity or capsid

integrity occurs in the Pirodavir-treated samples versus the control samples. An increase in

the denaturation temperature indicates stabilization of the capsid by the compound.[4]

Conclusion
Pirodavir is a well-characterized picornavirus capsid-binding inhibitor with a potent and broad

spectrum of activity. Its mechanism of action, involving the stabilization of the viral capsid,

makes it a valuable tool for studying picornavirus replication and a lead compound for the

development of new antiviral therapies. The detailed protocols provided in this guide offer a

foundation for the in vitro evaluation of Pirodavir and other potential antipicornaviral agents.

Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully

assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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